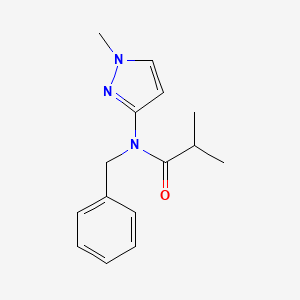
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach includes the cyclocondensation of hydrazine with a carbonyl system .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halogens. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide include other pyrazole derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzyl and pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62399-70-6 |
|---|---|
Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-benzyl-2-methyl-N-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C15H19N3O/c1-12(2)15(19)18(14-9-10-17(3)16-14)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 |
InChI Key |
DKZJVGGTADSBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)C2=NN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















